1,4,5,6-Tetrahydroxy-7-prenylxanthone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

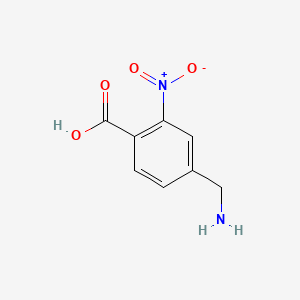

1,4,5,6-Tetrahydroxy-7-prenylxanthone is a natural xanthone found in the twig bark of Garcinia xanthochymus . It exhibits moderate activities with GI50 (Growth inhibitory) values of 2.8 μM against the human leukaemic HL-60 cell line . It also shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines .

Synthesis Analysis

The biosynthesis of xanthones in plants involves the shikimate and the acetate pathways which originate in plastids and endoplasmic reticulum, respectively . The pathway continues following three alternative routes, two phenylalanine-dependent and one phenylalanine-independent . All three routes lead to the biosynthesis of 2,3′,4,6-tetrahydroxybenzophenone, which is the central intermediate .Molecular Structure Analysis

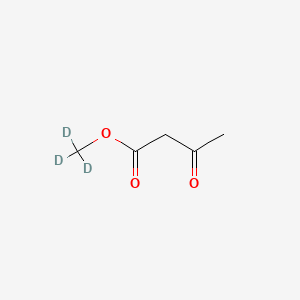

The this compound molecule contains a total of 42 bond(s). There are 26 non-H bond(s), 14 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), 12 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 ketone(s) (aromatic), 4 aromatic hydroxyl(s), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H16O6 . It has an average mass of 328.316 Da and a monoisotopic mass of 328.094696 Da . It appears as a yellow powder .科学的研究の応用

Chemical Constituents of Garcinia xanthochymus : This study identified 1,4,5,6-Tetrahydroxy-7-prenylxanthone as one of the compounds isolated from Garcinia xanthochymus. It suggests potential uses in exploring the chemical diversity and possible pharmacological applications of this plant species (Song Jing-l, 2015).

Cytotoxic Activity from Garcinia xanthochymus : Research has shown that prenylated phenolic compounds, including this compound, isolated from the twig bark of Garcinia xanthochymus, exhibit moderate cytotoxicities against certain cancer cell lines, suggesting their potential in cancer research (Q. Han et al., 2007).

Antibacterial Activity from Kielmeyera variabilis : A study on the stems of Kielmeyera variabilis found that a mixture containing this compound exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis. This indicates potential applications in developing antibacterial agents (Lucimar Pinheiro et al., 2003).

Antibacterial and Antibiotic Potentiating Activity : A synthesized derivative of 1,3-dihydroxyxanthone, prenylated at carbon number 2, showed moderate antibacterial activity against Escherichia coli, suggesting the potential of similar compounds like this compound in antibacterial applications (E. Yuanita et al., 2023).

Cytotoxic Xanthones from Garcinia mangostana : This research isolated new prenylated xanthones from Garcinia mangostana, including this compound. The compounds showed significant cytotoxic potential against various cancer cell lines, indicating their potential in cancer treatment (S. Ibrahim et al., 2018).

NGF-Potentiating Activity from Garcinia xanthochymus : A study found that certain prenylated xanthones, including 1,4,5,6-tetrahydroxy-7,8-di(3-methylbut-2-enyl)xanthone, isolated from Garcinia xanthochymus, enhanced nerve growth factor-mediated neurite outgrowth in cells, which could be relevant in neurodegenerative disease research (W. Chanmahasathien et al., 2003).

Angiotensin-I-Converting Enzyme Inhibition : Tetrahydroxyxanthones, including this compound, have been found to inhibit angiotensin-I-converting enzyme activity, suggesting a potential role in managing hypertension (C. H. Chen et al., 1992).

将来の方向性

Xanthones are a class of secondary metabolites produced by plant organisms. They are characterized by a wide structural variety and numerous biological activities that make them valuable metabolites for use in the pharmaceutical field . The mechanisms underlying their synthesis need to be further investigated in order to exploit them for application purposes .

作用機序

Mode of Action:

Here’s how THPX exerts its effects:

Inhibition of NF-κB and AP-1 Activation: THPX interferes with the posttranslational modification (phosphorylation and/or ubiquitinylation) of IRAK-1 in the cell membrane. This impedes TAK1-mediated activation of IKK and MAPKs signal transduction .

Suppression of Cytokine Production: In macrophages, THPX suppresses the production of pro-inflammatory cytokines such as IL-6, IL-12, and TNF-α . It achieves this by modulating key signaling pathways.

Action Environment:

Environmental factors influence THPX’s efficacy and stability:

生化学分析

Biochemical Properties

1,4,5,6-Tetrahydroxy-7-prenylxanthone exhibits moderate activities with GI50 (Growth inhibitory) values of 2.8 μM against the human leukaemic HL-60 cell line

Cellular Effects

This compound shows moderate cytotoxicities against breast cancer (MDA-MB-435S) and lung adenocarcinoma (A549) cell lines

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression

特性

IUPAC Name |

1,4,5,6-tetrahydroxy-7-(3-methylbut-2-enyl)xanthen-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-8(2)3-4-9-7-10-15(22)13-11(19)5-6-12(20)18(13)24-17(10)16(23)14(9)21/h3,5-7,19-21,23H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOOJYQXDQYQKU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)O)OC3=C(C=CC(=C3C2=O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

A: While the study identified ten compounds from Garcinia xanthochymus, the isolation of 1,4,5,6-Tetrahydroxy-7-prenylxanthone is not particularly noteworthy within the context of the research. The paper highlights Carpachromene, Dammarenediol II, and 3-Epicabraleadiol as being isolated from the Garcinia genus for the first time []. Further research may be needed to determine the specific properties and potential applications of this compound.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[4,6-Bis[3-(diethylamino)propylamino]-1,3,5-triazin-2-ylamino]-4-hydroxy-3-[4-(4-sulfophenylazo)phenylazo]-2-naphthalenesulfonic acid](/img/structure/B563308.png)

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![1-[(4-Chlorophenyl)phenylmethyl]piperazine-d8](/img/structure/B563312.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)